(1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1 |
InChI Key |
CIOHFHLKNSUNPE-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1C(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)F)N)O |
Origin of Product |
United States |
Biological Activity
(1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL, also known by its CAS number 1708924-47-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, along with an amino and hydroxyl functional group. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 201.22 g/mol |
| CAS Number | 1708924-47-3 |
| Chemical Formula | C10H13F2NO |
| Melting Point | Not specified |
Antifungal Activity
Recent studies have shown that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives with structural similarities have demonstrated high efficacy against various fungal strains, including Candida albicans. The minimum effective concentration (MEC) for some analogs was reported to be as low as 0.31 μg/mL, highlighting their potency in inhibiting fungal growth .
The antifungal activity is often attributed to the inhibition of fungal enzyme systems involved in sterol biosynthesis, particularly through the inhibition of cytochrome P450 enzymes. This mechanism disrupts the integrity of fungal cell membranes, leading to cell death.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. While specific data on this compound is limited, related compounds have shown selective cytotoxic effects against cancer cells while sparing normal cells. For example, studies on similar structures indicated that they could induce apoptosis in cancer cells without significant toxicity to healthy cells .
Study 1: Antifungal Efficacy
In a comparative study involving several fluconazole analogs, it was found that certain derivatives exhibited enhanced antifungal activity compared to fluconazole itself. The study highlighted that structural modifications led to improved efficacy against C. albicans, with survival rates in murine models reaching 100% following treatment with these analogs at doses of 50 mg/kg .
Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic assessments revealed that similar compounds reached peak plasma concentrations rapidly, suggesting good absorption and bioavailability. Toxicity studies indicated that racemic mixtures were well-tolerated at lower doses (1 mg/kg), while higher doses resulted in adverse effects. This suggests a need for careful dose optimization in therapeutic applications .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis:
- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its difluoromethyl group enhances the reactivity and selectivity of chemical reactions, making it valuable for constructing diverse molecular architectures.
Synthetic Pathways:
- Various synthetic routes have been developed for (1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL. These include:
- Reactions involving difluoromethylation of phenolic compounds.
- Reductive amination processes that yield high purity and yield of the target compound.
Biological Applications
Pharmacological Potential:
- The compound is being explored for its potential therapeutic applications, particularly in targeting neurological disorders. Its structural features suggest interactions with biological targets such as neurotransmitter systems, which may lead to antidepressant and anti-inflammatory effects .
Mechanism of Action:
- The difluoromethyl group can influence the compound’s binding affinity to various enzymes and receptors, enhancing its biological activity. Studies indicate that modifications to the amino or alcohol functional groups can significantly alter efficacy against specific conditions .
Case Studies in Drug Development:
- Research has demonstrated that this compound exhibits notable cytotoxicity profiles against certain cancer cell lines, indicating its potential as a drug candidate .
Material Science
Development of New Materials:
- The compound is investigated for its properties in polymer chemistry due to the presence of functional groups that can enhance material performance. Its unique chemical structure allows for potential applications in creating advanced materials with tailored properties.
Comparative Data Table
| Application Area | Specific Uses | Mechanisms/Effects |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Enhances reactivity and selectivity |
| Pharmacology | Potential antidepressant and anti-inflammatory | Modulates neurotransmitter systems |
| Material Science | Development of advanced materials | Functional group interactions |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Difluoromethyl (CF₂H) and trifluoromethylthio (SCF₃) groups increase electron-withdrawing effects, altering chemical shifts in NMR compared to non-fluorinated analogs .
- Melting Points: Fluorinated analogs (e.g., 9l at 85–86°C) generally exhibit higher melting points than non-fluorinated compounds (e.g., D(+)-2-Amino-3-phenyl-1-propanol at 90–94°C), suggesting enhanced crystallinity due to halogen interactions .
Spectral Data Comparison
Difluoromethyl groups produce distinct ¹⁹F-NMR signals (δ ~-110 to -120 ppm) and split neighboring protons into doublets in ¹H-NMR (J ~50–60 Hz) . For example:
- Compound 9i (2-(difluoromethyl)phenyl): CF₂H protons appear as a triplet (δ ~6.0 ppm, J = 56 Hz) .
- Compound 9l (diethylamino substituent): Aromatic protons adjacent to the difluoromethyl group show deshielding (δ ~7.5–8.0 ppm) .
In contrast, tert-butyl groups (e.g., ) exhibit characteristic singlets for nine equivalent protons (δ ~1.3 ppm) .
Stereochemical Considerations
The (1S) configuration of the target compound may influence its interaction with chiral biological targets. For example, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol () demonstrates how stereochemistry affects molecular recognition in drug design .
Preparation Methods
Oxime Formation and Reduction Route
A classical and efficient chemical route to synthesize optically active amino alcohols structurally related to (1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL involves the following steps:
Starting Material : The process begins with 1-(2-(difluoromethyl)phenyl)-1-hydroxy-2-propanone, an α-keto alcohol derivative bearing the difluoromethyl-substituted aromatic ring.
Oxime Formation : This keto alcohol is reacted with hydroxylamine salts in the presence of a base to form the corresponding oxime. The reaction is typically conducted in a biphasic system with an organic solvent (such as di-n-butyl ether, toluene, or tetrahydrofuran) and aqueous phase containing hydroxylamine hydrochloride and base (e.g., sodium acetate or sodium hydroxide). The molar ratio of hydroxylamine salt to base is carefully controlled to neutralize the acidic counterpart fully.
Reaction Conditions : The temperature is maintained between -5°C and 70°C, preferably 0°C to 30°C, to optimize yield and stereoselectivity. Vigorous agitation for 1-2 hours ensures complete conversion.
Isolation of Oxime : The oxime is separated by solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure to afford the pure oxime intermediate.
Reduction to Amino Alcohol : The oxime intermediate is then reduced using a nickel-aluminum catalyst mixture under hydrogenation conditions to yield the optically active amino alcohol.
This method is adapted from patented processes for related compounds and can be tailored to the difluoromethyl-substituted phenyl derivative by substituting the aromatic ring accordingly.
Enzymatic and Biocatalytic Synthesis
Multi-Enzyme Cascade Conversion
Recent advances in biocatalysis provide an alternative, highly stereoselective route to synthesize chiral amino alcohols:
Starting from Amino Acids : The process can begin with l-phenylalanine or structurally similar amino acids, which are converted enzymatically through multi-step cascades into chiral amino alcohols.
Sequential Enzymatic Steps : Using lyophilized bacterial cells expressing tyrosine ammonia lyase, the amino acid is deaminated to cinnamic acid derivatives. Subsequent enzymatic reactions including hydroxylation, reduction, and transamination convert intermediates into the desired amino alcohol with high enantiomeric excess (>99%).
Reaction Conditions : These reactions are typically carried out in aqueous buffer systems at mild temperatures (~30°C) and controlled pH (6.5–8.5), often in one-pot or two-pot cascades to maximize efficiency.
Product Isolation : After enzymatic conversion, the product is extracted using ethyl acetate, dried, and concentrated to yield the optically pure amino alcohol.
This enzymatic approach offers a green, scalable method with excellent stereocontrol and is adaptable for fluorinated aromatic substrates by modifying enzyme specificity or substrate structure.
For the specific introduction of the difluoromethyl group on the aromatic ring, synthetic routes may involve:
Use of Fluorinated Precursors : Starting from 2-(difluoromethyl)phenyl derivatives synthesized via electrophilic or nucleophilic fluorination techniques.
Amination and Hydroxylation : Amino and hydroxyl groups are introduced via controlled amination and hydroxylation steps, either chemically or enzymatically, to achieve the final amino alcohol.
Stereochemical Control : Employing chiral catalysts or chiral pool synthesis ensures the desired (1S) stereochemistry is obtained with high enantiomeric excess.
Summary Table of Preparation Methods
Detailed Research Findings
Reaction Optimization : The oxime formation step requires precise pH control to avoid side reactions and maximize conversion. The molar ratio of hydroxylamine salt to base is critical for neutralizing acidic byproducts and maintaining reaction efficiency.
Catalyst Selection : Nickel-aluminum catalysts have been shown to effectively reduce oximes to amino alcohols with retention of stereochemistry, crucial for obtaining the (1S) enantiomer.
Enzymatic Cascade Efficiency : Biocatalytic cascades achieve high stereoselectivity without the need for protecting groups or harsh reagents, making them suitable for sensitive fluorinated substrates.
Purification Techniques : Conventional solvent extraction, drying agents like anhydrous sodium sulfate or magnesium sulfate, and vacuum evaporation are standard for isolating intermediates and final products with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
